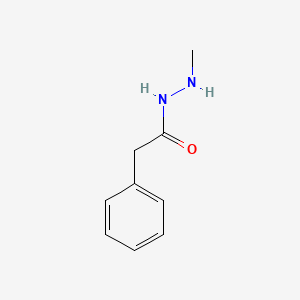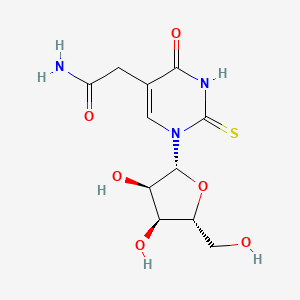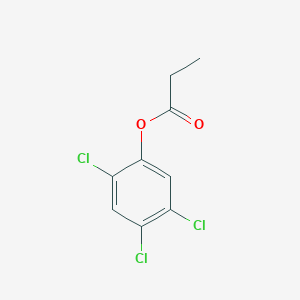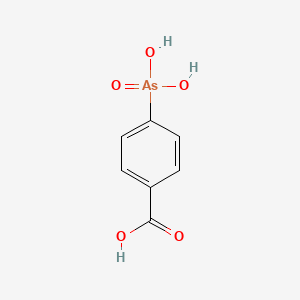
4-Arsonobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Arsonobenzoic acid is an organic compound characterized by the presence of an arsonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-arsonobenzoic acid typically involves the introduction of an arsonic acid group to a benzene ring. One common method is the reaction of 4-bromobenzoic acid with sodium arsenite under specific conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Arsonobenzoic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsonic acid derivatives, while reduction can produce arsonous acid compounds.
Applications De Recherche Scientifique
4-Arsonobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-arsonobenzoic acid involves its interaction with specific molecular targets and pathways. The arsonic acid group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
4-Aminobenzoic acid: Known for its role in the synthesis of folic acid and its use in sunscreens.
4-Nitrobenzoic acid: Used as an intermediate in the synthesis of dyes and pharmaceuticals.
4-Hydroxybenzoic acid: Commonly used as a preservative and in the production of parabens.
Uniqueness: 4-Arsonobenzoic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical properties and potential applications not found in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
618-20-2 |
|---|---|
Formule moléculaire |
C7H7AsO5 |
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
4-arsonobenzoic acid |
InChI |
InChI=1S/C7H7AsO5/c9-7(10)5-1-3-6(4-2-5)8(11,12)13/h1-4H,(H,9,10)(H2,11,12,13) |
Clé InChI |
ZYNMYJFCAHXBDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


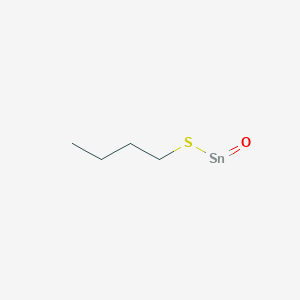
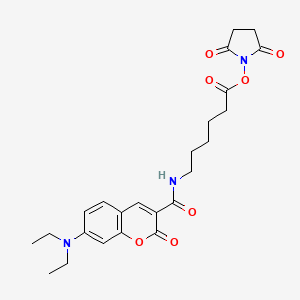
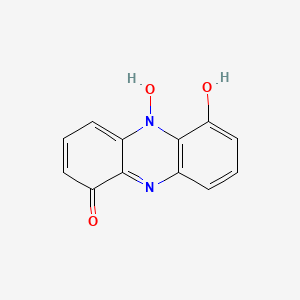
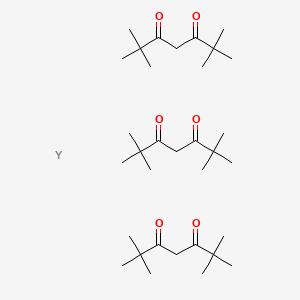
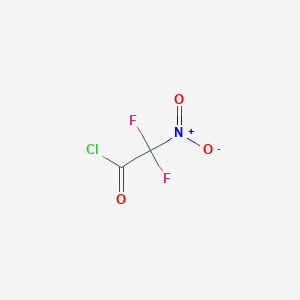
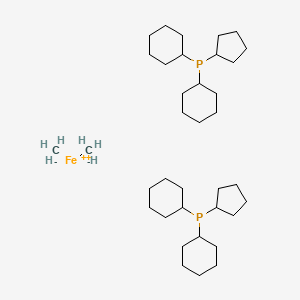
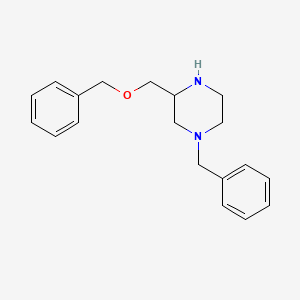
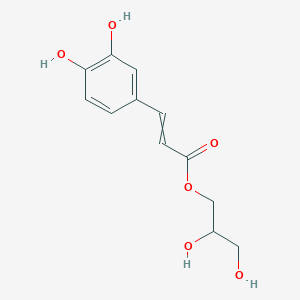
![1,1,1,2,2-Pentafluoro-2-[1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethoxy]ethane](/img/structure/B14749029.png)
